2-(2,4,6-Trimethylbenzoyl)benzoic acid
Overview
Description
2-(2,4,6-Trimethylbenzoyl)benzoic acid is an organic compound with the molecular formula C17H16O3. It is known for its unique structure, which includes a benzoyl group substituted with three methyl groups at the 2, 4, and 6 positions. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals used by early discovery researchers .
Biochemical Pathways
It’s hypothesized that similar compounds could affect the composition and structure of microbial communities, thereby influencing metabolomes through key functional strains .
Result of Action
It’s hypothesized that similar compounds could lead to the inhibition of growth, development, and quality of certain plants .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-Trimethylbenzoyl)benzoic acid typically involves multiple steps:
Acylation Reaction: Symmetrical trimethylbenzene reacts with chloroacetyl chloride in the presence of an acylation catalyst.
Chloroform Reaction: The product from the acylation reaction undergoes a chloroform reaction with sodium hypochlorite, using a quaternary ammonium salt as a phase transfer catalyst.
Hydrolysis Reaction: The final step involves hydrolysis, where the product is extracted, neutralized with acid, and recrystallized to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4,6-Trimethylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions due to the presence of the benzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,4,6-Trimethylbenzoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, photoinitiators, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Comparison with Similar Compounds
2,4,6-Trimethylbenzoic acid: Shares a similar structure but lacks the additional benzoyl group.
2,4-Dimethylbenzoic acid: Similar but with fewer methyl groups.
2,5-Dimethylbenzoic acid: Another similar compound with different methyl group positions.
Uniqueness: 2-(2,4,6-Trimethylbenzoyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(2,4,6-trimethylbenzoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17(19)20/h4-9H,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYJJXJURMYALZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325067 | |
Record name | MLS003373803 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2346-67-0 | |
Record name | MLS003373803 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003373803 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4,6-TRIMETHYLBENZOYL)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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